molecular formula C24H24N2O6 B555836 Glutaryl-phe-amc CAS No. 58632-47-6

Glutaryl-phe-amc

Cat. No.: B555836
CAS No.: 58632-47-6
M. Wt: 436.5 g/mol
InChI Key: OTPFOMJAYSBYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Mechanism of Action

Target of Action

Glutaryl-phe-amc, also known as Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin , is a compound used in various biochemical applications.

Mode of Action

It is known to be a sensitive fluorogenic substrate for chymotrypsin , indicating that it may interact with this enzyme in some capacity.

Biochemical Pathways

Given its potential interaction with chymotrypsin , it may influence proteolytic pathways.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Biochemical Analysis

Biochemical Properties

Glutaryl-phe-amc is involved in various biochemical reactions. It is primarily used as a substrate for the enzyme chymotrypsin . The nature of these interactions involves the cleavage of the amide bond in the this compound molecule by the enzyme, which results in a fluorescence change that can be measured .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the compound plays a role in T cell activation. Glutarate, a related compound, has been shown to increase memory T cells and reduce tumor growth

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as chymotrypsin. When this compound is cleaved by chymotrypsin, it results in a change in fluorescence, which can be measured . This allows researchers to monitor the activity of the enzyme in real time.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C

Metabolic Pathways

This compound is likely involved in the metabolic pathways of the enzymes it interacts with. For example, glutarate, a related compound, is generated through the catabolism of L-lysine or L-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin involves the coupling of Glutaryl-L-phenylalanine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is a substrate for chymotrypsin, which cleaves the amide bond, resulting in the release of 7-amido-4-methylcoumarin .

Common Reagents and Conditions:

Major Products: The major product formed from the enzymatic cleavage of Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is 7-amido-4-methylcoumarin, which is detected through its fluorescent properties .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-15-12-23(30)32-20-14-17(10-11-18(15)20)25-24(31)19(13-16-6-3-2-4-7-16)26-21(27)8-5-9-22(28)29/h2-4,6-7,10-12,14,19H,5,8-9,13H2,1H3,(H,25,31)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPFOMJAYSBYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974179
Record name 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58632-47-6
Record name (S)-5-((1-Benzyl-2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-2-oxoethyl)amino)-5-oxovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutaryl-phe-amc
Reactant of Route 2
Reactant of Route 2
Glutaryl-phe-amc
Reactant of Route 3
Glutaryl-phe-amc
Reactant of Route 4
Reactant of Route 4
Glutaryl-phe-amc
Reactant of Route 5
Reactant of Route 5
Glutaryl-phe-amc
Reactant of Route 6
Glutaryl-phe-amc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.